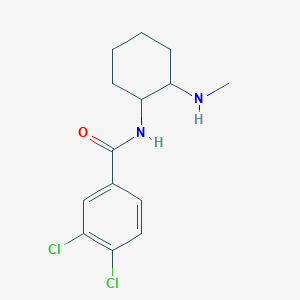

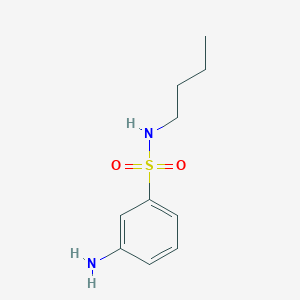

![molecular formula C24H26ClN3O2S B126997 Ácido 2-[4-cloro-6-(4-fenilanilino)pirimidin-2-il]sulfanooctanoico](/img/structure/B126997.png)

Ácido 2-[4-cloro-6-(4-fenilanilino)pirimidin-2-il]sulfanooctanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

HZ52 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar la inhibición de la 5-lipooxigenasa y la biosíntesis de leucotrienos.

Biología: Investigado por sus efectos sobre los leucocitos polimorfonucleares y su papel en las respuestas inflamatorias.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de trastornos inflamatorios y alérgicos.

Industria: Utilizado en el desarrollo de fármacos antiinflamatorios y compuestos relacionados

Mecanismo De Acción

HZ52 ejerce sus efectos inhibiendo reversiblemente la enzima 5-lipooxigenasa. Esta inhibición bloquea la síntesis de leucotrienos, que son mediadores proinflamatorios. Los objetivos moleculares incluyen el sitio activo de la 5-lipooxigenasa, y las vías involucradas son aquellas relacionadas con la biosíntesis de leucotrienos .

Análisis Bioquímico

Biochemical Properties

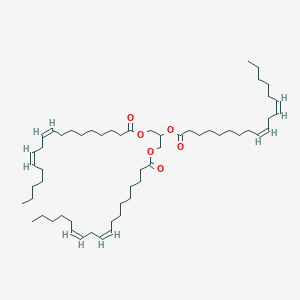

2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is a potent, reversible inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are lipid compounds that play a crucial role in inflammatory and allergic responses. By inhibiting 5-lipoxygenase, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid effectively blocks the synthesis of leukotrienes, thereby attenuating inflammatory responses . This compound interacts with the enzyme by binding to its active site, preventing the conversion of arachidonic acid to leukotrienes.

Cellular Effects

The effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid on various cell types and cellular processes are profound. In human polymorphonuclear leukocytes, this compound significantly reduces the production of leukotriene B4, a potent chemoattractant involved in the recruitment of immune cells to sites of inflammation . Additionally, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid influences cell signaling pathways by modulating the activity of enzymes involved in the inflammatory response, leading to altered gene expression and reduced production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid exerts its effects primarily through the inhibition of 5-lipoxygenase. The compound binds to the enzyme’s active site, blocking the access of its natural substrate, arachidonic acid . This inhibition prevents the formation of leukotrienes, which are key mediators of inflammation. Additionally, the compound may influence other signaling pathways and gene expression profiles, contributing to its overall anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of leukotriene production and a prolonged anti-inflammatory effect

Dosage Effects in Animal Models

The effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits leukotriene synthesis without causing significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is involved in metabolic pathways related to the biosynthesis of leukotrienes. The compound interacts with 5-lipoxygenase, an enzyme that catalyzes the conversion of arachidonic acid to leukotriene A4 This interaction disrupts the normal metabolic flux, leading to reduced levels of leukotrienes and subsequent attenuation of inflammatory responses

Transport and Distribution

Within cells and tissues, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, it accumulates in specific compartments where it exerts its inhibitory effects on 5-lipoxygenase. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with 5-lipoxygenase . This localization is facilitated by specific targeting signals or post-translational modifications that direct the compound to the appropriate cellular compartments. The precise subcellular distribution of the compound may vary depending on the cell type and experimental conditions.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de HZ52 implica varios pasos clave:

Formación del Intermediario Bifeníl-4-ilamino: Este paso involucra la reacción de bifeníl-4-amina con reactivos apropiados para formar el intermediario bifeníl-4-ilamino.

Formación de Cloropirimidina: Luego, el intermediario se hace reaccionar con cloropirimidina en condiciones controladas para formar el derivado de cloropirimidina.

Formación de Tioéter: El derivado de cloropirimidina se hace reaccionar adicionalmente con ácido octanoico para formar el producto final, HZ52.

Métodos de Producción Industrial

La producción industrial de HZ52 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a Gran Escala de Intermediarios: Síntesis a gran escala del intermediario bifeníl-4-ilamino y del derivado de cloropirimidina.

Optimización de las Condiciones de Reacción: Garantizar la temperatura, la presión y las condiciones del disolvente óptimas para cada paso de la reacción.

Purificación y Control de Calidad: Purificación del producto final utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y control de calidad para garantizar la pureza y la consistencia.

Análisis De Reacciones Químicas

Tipos de Reacciones

HZ52 sufre varios tipos de reacciones químicas:

Oxidación: HZ52 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir HZ52 en formas reducidas.

Sustitución: HZ52 puede sufrir reacciones de sustitución, particularmente en la porción de cloropirimidina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.

Productos Principales

Comparación Con Compuestos Similares

Compuestos Similares

BWA4C: Otro inhibidor de la 5-lipooxigenasa con diferente farmacología molecular.

ZM230487: Un inhibidor estructuralmente diferente de la 5-lipooxigenasa.

Hyperforin: Un producto natural con actividad inhibitoria de la 5-lipooxigenasa.

Singularidad de HZ52

HZ52 es único debido a su farmacología molecular favorable y eficacia in vivo. A diferencia de algunos otros inhibidores, la inhibición de la 5-lipooxigenasa por HZ52 no se ve afectada por el aumento del tono de peróxido o las concentraciones elevadas de sustrato. También muestra poco efecto de los estímulos celulares o los fosfolípidos, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo terapéutico .

Propiedades

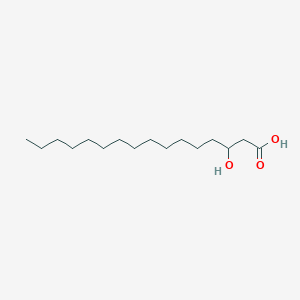

IUPAC Name |

2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNIGXYHGQLWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

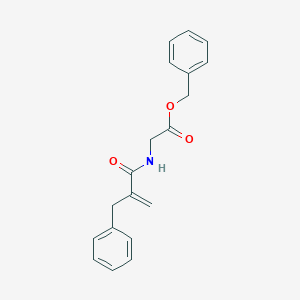

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

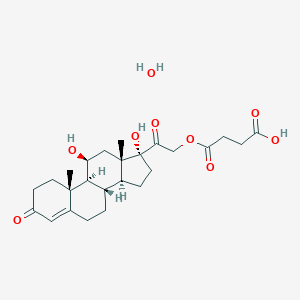

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.